Product packaging for 1-Carbamoylcyclohexane-1-carboxylic acid(Cat. No.:CAS No. 137307-65-4)

1-Carbamoylcyclohexane-1-carboxylic acid

Cat. No.: B3022085
CAS No.: 137307-65-4
M. Wt: 171.19 g/mol
InChI Key: JBZXNOYXRHIMNB-UHFFFAOYSA-N
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Description

1-Carbamoylcyclohexane-1-carboxylic acid is a high-purity chemical reagent featuring a cyclohexane ring substituted with both a carboxylic acid and a carboxamide functional group. This bifunctional structure makes it a valuable scaffold and building block in organic synthesis and pharmaceutical research . Compounds with the cyclohexanecarboxylic acid motif are of significant interest in medicinal chemistry; for instance, various derivatives are studied for their potential as anticonvulsant and anticancer agents, illustrating the pharmacological relevance of this chemical class . The presence of two distinct reactive sites allows researchers to utilize this compound in diverse chemical transformations. The carboxylic acid group can be readily converted to esters or amides, or used to form acid chlorides, while the carbamoyl group can participate in further reactions or contribute to hydrogen bonding, which can influence the compound's binding to biological targets . This reagent is intended for use in developing novel chemical entities, as a intermediate in multi-step synthesis, and for biological screening in drug discovery programs. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO3 B3022085 1-Carbamoylcyclohexane-1-carboxylic acid CAS No. 137307-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-carbamoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-6(10)8(7(11)12)4-2-1-3-5-8/h1-5H2,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZXNOYXRHIMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598473
Record name 1-Carbamoylcyclohexane-1-carboxylic acid
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Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137307-65-4
Record name 1-Carbamoylcyclohexane-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60598473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-carbamoylcyclohexane-1-carboxylic acid
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Chemical Reactivity and Transformation Pathways of 1 Carbamoylcyclohexane 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including the formation of amides, esters, and highly reactive acyl derivatives.

The carboxylic acid moiety of 1-Carbamoylcyclohexane-1-carboxylic acid can be readily coupled with primary or secondary amines to form new amide bonds. Direct condensation is typically inefficient; therefore, coupling agents are employed to activate the carboxylic acid. A widely used method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). nih.govresearchgate.net

The reaction mechanism proceeds through several steps. Initially, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, the O-acylisourea is rapidly converted into an HOBt active ester. luxembourg-bio.compeptide.com This active ester is less prone to side reactions, such as racemization (if chiral centers are present), and reacts efficiently with a nucleophilic amine to yield the desired amide product. peptide.com The by-product, a water-soluble urea (B33335) derivative, can be easily removed during aqueous workup. peptide.com This methodology is valued for its mild conditions and broad applicability. nih.govresearchgate.net

Table 1: EDC/HOBt Mediated Amide Coupling

ReactantReagentsProductDescription
This compound1. EDC, HOBt2. Amine (R-NH₂)N-substituted-1-carbamoylcyclohexane-1-carboxamideThe carboxylic acid is activated by EDC/HOBt and subsequently reacts with an amine to form a new amide derivative.

Ester derivatives of this compound can be synthesized through various esterification methods. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. jackwestin.commasterorganicchemistry.com This equilibrium process involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukmasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the product, it is common to use the alcohol as the solvent or to remove the water as it is formed. masterorganicchemistry.com

Table 2: Fischer Esterification

ReactantReagentsProductDescription
This compoundAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), HeatAlkyl 1-carbamoylcyclohexane-1-carboxylateThe carboxylic acid is heated with an alcohol in the presence of an acid catalyst to produce the corresponding ester and water.

For transformations requiring a more reactive electrophile, the carboxylic acid can be converted into an acyl halide, most commonly an acyl chloride. jackwestin.comresearchgate.net This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgchemguide.co.uk The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org Subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with gaseous by-products sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.ukkhanacademy.org

Acyl chlorides are highly reactive intermediates that can be readily converted into other carboxylic acid derivatives such as esters and amides through reactions with alcohols or amines, respectively. openstax.org They can also react with carboxylate salts to form acid anhydrides. jackwestin.comkhanacademy.org The reaction of the acyl chloride of this compound with a carboxylate anion (such as the one derived from the starting material itself in the presence of a base) would yield a symmetric or mixed anhydride (B1165640). khanacademy.org

Table 3: Formation of Acyl Chloride and Anhydride

TransformationReactantReagentsProduct
Acyl Chloride Formation This compoundThionyl chloride (SOCl₂)1-(chlorocarbonyl)cyclohexane-1-carboxamide
Anhydride Formation 1-(chlorocarbonyl)cyclohexane-1-carboxamideCarboxylate salt (R-COO⁻)Mixed or Symmetric Anhydride

Reactions Involving the Carbamoyl (B1232498) Moiety

The primary amide, or carbamoyl group, also offers opportunities for chemical modification, primarily through reduction or substitution at the nitrogen atom.

The carbamoyl group can be reduced to a primary amine functionality. This transformation requires powerful reducing agents, as amides are relatively stable. Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this purpose. youtube.com The reaction involves the complete reduction of the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-).

The mechanism entails the nucleophilic addition of a hydride ion from LiAlH₄ to the amide's carbonyl carbon. The resulting tetrahedral intermediate coordinates to the aluminum species. Subsequent elimination and further reduction steps lead to the formation of the primary amine. This reaction effectively converts the this compound into (1-(aminomethyl)cyclohexyl)methanol, assuming the carboxylic acid is also reduced under these potent conditions. Selective reduction of the amide in the presence of the carboxylic acid is challenging and would typically require protection of the acid group first, for instance, as an ester.

Table 4: Reduction of the Carbamoyl Group

ReactantReagentsProduct (assuming concurrent acid reduction)Description
This compoundLithium aluminum hydride (LiAlH₄), followed by aqueous workup(1-(aminomethyl)cyclohexyl)methanolThe carbamoyl group is reduced to an aminomethyl group, and the carboxylic acid is reduced to a primary alcohol.

The nitrogen atom of the primary carbamoyl group can undergo substitution reactions to form secondary or tertiary amides, though this is generally less straightforward than N-acylation of amines. Direct N-alkylation of primary amides can be difficult but can be achieved by first deprotonating the amide with a strong base (e.g., sodium hydride, NaH) to form an amidate anion. This anion then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield the N-alkylated amide.

Another route to N-substitution is through rearrangement reactions. For example, the Hofmann rearrangement, which converts a primary amide into a primary amine with one less carbon atom, proceeds through an N-bromoamide intermediate and subsequent formation of an isocyanate. youtube.com While this is a degradative reaction, related chemistry, such as the Curtius rearrangement starting from an acyl azide, can be used to generate an isocyanate intermediate from the carboxylic acid. researchgate.netorganic-chemistry.org This isocyanate can then be trapped with various nucleophiles, such as alcohols or amines, to produce N-substituted carbamates or ureas, respectively, effectively achieving N-substitution. organic-chemistry.org

Table 5: N-Substitution Pathways of the Amide

Reaction TypeReagentsIntermediate/ProductDescription
N-Alkylation 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X)N-Alkyl-1-carbamoylcyclohexane-1-carboxylic acidThe amide nitrogen is deprotonated and then reacts with an alkylating agent.
Hofmann Rearrangement Br₂, NaOH, H₂O1-aminocyclohexane-1-carboxylic acidThe primary amide is converted to a primary amine with the loss of the carbonyl carbon.

Cyclohexane (B81311) Ring Transformations

Modifications to the saturated six-membered ring can introduce new functionalities and stereocenters, significantly altering the molecule's properties.

The carbon atom of a carboxyl group is in a high oxidation state. libretexts.org Consequently, the primary transformation involving this group is reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) can reduce the carboxylic acid to a primary alcohol. libretexts.org This reaction proceeds through the addition of a hydride to the carbonyl carbon, leading to an intermediate that is further reduced to the alcohol. libretexts.org It is important to note that a milder reagent like sodium borohydride (B1222165) (NaBH₄) is generally ineffective for reducing carboxylic acids. libretexts.org

Conversely, the cyclohexane ring, being a saturated hydrocarbon framework, is generally resistant to oxidation. However, under specific conditions, such as with strong oxidizing agents, ring-opening oxidations can occur, leading to the formation of dicarboxylic acids like adipic acid and other degradation products. researchgate.net The oxidation of cyclohexane itself is a complex radical-chain process that can yield various products, including monofunctional and bifunctional acids, through the transformation of intermediates like 2-hydroxycyclohexanone. researchgate.net

Table 1: Potential Reduction Products of this compound

Reagent Functional Group Transformation Product Structure
Lithium Aluminum Hydride (LiAlH₄) Carboxylic Acid → Primary Alcohol 1-Carbamoyl-1-(hydroxymethyl)cyclohexane

The direct introduction of hydroxyl groups onto the saturated cyclohexane ring is challenging. However, if a derivative of this compound containing a carbon-carbon double bond within the ring (a cyclohexene (B86901) ring) were synthesized, stereoselective dihydroxylation would be a powerful tool for creating chiral vicinal diols.

The Sharpless Asymmetric Dihydroxylation is a premier method for this transformation. wikipedia.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.orgnih.gov The choice of ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) based, determines which face of the alkene is hydroxylated, allowing for predictable control over the product's stereochemistry. wikipedia.org These reagents are often supplied as pre-packaged mixtures known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand). organic-chemistry.org The reaction mechanism involves the formation of an osmium-ligand complex, which undergoes a [3+2]-cycloaddition with the alkene, followed by hydrolysis to release the diol. wikipedia.org

Table 2: Predicted Stereochemical Outcome of Sharpless Dihydroxylation on a Hypothetical Cyclohexene Precursor

Reagent Chiral Ligand Class Face of Alkene Attacked Resulting Diol Stereochemistry
AD-mix-α (DHQ)₂PHAL Bottom (α-face) syn-diol

Advanced Synthetic Transformations Utilizing the Cyclohexane Scaffold

The cyclohexane framework serves as a versatile scaffold for constructing more complex molecular architectures.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org To utilize the this compound scaffold in such a reaction, it would first need to be converted into a derivative containing either a conjugated diene or a dienophile.

For instance, the creation of two double bonds in conjugation within the cyclohexane ring would generate a cyclohexadiene derivative. This species could then act as the diene component, reacting with various dienophiles to construct bicyclic or more complex polycyclic systems. masterorganicchemistry.com The reaction's facility is enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com The stereochemistry of the dienophile is retained in the product, making it a stereospecific reaction.

The carboxylic acid functional group is a prime site for nucleophilic acyl substitution, a class of reactions that allows for its conversion into a wide array of other functional groups, known as carboxylic acid derivatives. masterorganicchemistry.com The hydroxyl group of a carboxylic acid is a poor leaving group, so direct substitution is generally not feasible. msu.edu Therefore, the carboxylic acid must first be "activated." msu.edu

A common activation method is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemistrytalk.org The resulting acid chloride is highly electrophilic and readily reacts with various nucleophiles, substituting the chloride and forming new derivatives such as esters (with alcohol nucleophiles), amides (with amine nucleophiles), and anhydrides (with carboxylate nucleophiles). masterorganicchemistry.comlibretexts.org

Table 3: Potential Carboxylic Acid Derivatives via Nucleophilic Acyl Substitution

Activating Reagent Nucleophile Resulting Functional Group Product Class
SOCl₂ R'-OH (Alcohol) -COOR' Ester
SOCl₂ R'₂NH (Amine) -CONR'₂ Amide

The Hell-Volhard-Zelinsky (HVZ) reaction is a specific method for the halogenation of carboxylic acids at the alpha-carbon (the carbon adjacent to the carboxyl group). alfa-chemistry.combyjus.com The reaction typically involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by a water workup. byjus.commasterorganicchemistry.com

The mechanism proceeds through the initial formation of an acyl bromide. masterorganicchemistry.comnrochemistry.com This intermediate then tautomerizes to its enol form, which is the reactive species that undergoes bromination at the alpha-position. masterorganicchemistry.com Subsequent hydrolysis of the α-bromo acyl bromide yields the final α-bromo carboxylic acid. masterorganicchemistry.com

However, the standard Hell-Volhard-Zelinsky reaction is not applicable to this compound. The alpha-carbon in this molecule is the C1 of the cyclohexane ring, which is a quaternary carbon. It is bonded to the carboxyl group, the carbamoyl group, C2, and C6 of the ring, and crucially, it possesses no alpha-hydrogens. The presence of at least one alpha-hydrogen is a prerequisite for the enolization step, making the HVZ reaction impossible on this specific substrate. msu.edu

Structural Analysis and Conformational Investigations

Advanced Spectroscopic Characterization for Structural Elucidaion

Spectroscopic methods are fundamental in confirming the molecular structure, connectivity, and stereochemistry of 1-Carbamoylcyclohexane-1-carboxylic acid.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexane (B81311) ring and the functional groups. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet in the downfield region, typically between 10-13 ppm, due to its acidic nature and hydrogen bonding. princeton.edu The two protons of the carbamoyl (B1232498) (-CONH₂) group would likely appear as two separate broad signals, typically in the range of 5-8 ppm, due to restricted rotation around the C-N bond. The ten protons on the cyclohexane ring would produce complex multiplets in the upfield region, generally between 1.2 and 2.5 ppm. The protons on carbons adjacent to the quaternary carbon (C2 and C6) would be expected at the more deshielded end of this range. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate in the 175-185 ppm range, while the carbonyl carbon of the carbamoyl group would likely appear slightly upfield, around 170-180 ppm. princeton.edulibretexts.org The quaternary C1 carbon, being bonded to two electron-withdrawing groups, would be significantly deshielded. The remaining five sp³ hybridized carbons of the cyclohexane ring are predicted to appear in the 20-45 ppm range, consistent with data from analogous compounds like cyclohexanecarboxylic acid. bmrb.io

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale
Carboxylic Carbonyl183Highly deshielded due to bonding with two oxygen atoms.
Carbamoyl Carbonyl178Deshielded, but typically slightly upfield of carboxylic acids.
C1 (Quaternary)50Deshielded due to attachment to two carbonyl groups.
C2, C635Alpha to the substituted carbon.
C3, C525Beta to the substituted carbon.
C428Gamma to the substituted carbon.

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₈H₁₃NO₃, giving it a molecular weight of approximately 187.20 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 187 would be expected, though it may be weak. The fragmentation of this compound is likely to proceed through several characteristic pathways for carboxylic acids and amides. Key fragmentation patterns would include:

Loss of a hydroxyl radical (•OH): Resulting in a peak at m/z 170 [M-17].

Loss of a carboxyl group (•COOH): Leading to a fragment at m/z 142 [M-45].

Loss of an amino radical (•NH₂): Producing a peak at m/z 171 [M-16].

Loss of a carbamoyl group (•CONH₂): Resulting in a significant peak at m/z 143 [M-44].

McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds could lead to the cleavage of the cyclohexane ring, producing distinct fragment ions.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIdentity of Lost FragmentFormula of Fragment
170•OH[M-OH]⁺
143•CONH₂[M-CONH₂]⁺
142•COOH[M-COOH]⁺
125H₂O + •COOH[M-H₂O-COOH]⁺

X-ray Crystallography and Solid-State Structural Elucidation

While a specific crystal structure for this compound has not been reported, its solid-state architecture can be hypothesized based on the principles of molecular packing and hydrogen bonding observed in similar molecules.

The crystal structure would be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (-O-H) and acceptor (C=O), while the carbamoyl group is both a donor (-N-H) and an acceptor (C=O).

To minimize angle and torsional strain, the cyclohexane ring will unequivocally adopt a chair conformation. This is the most stable conformation for cyclohexane and its derivatives, where all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°. In the case of a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position, and the other must occupy an equatorial position. These two chair conformations can interconvert via a ring-flipping process. libretexts.org

The two chair conformers of this compound are diastereomeric, differing in which substituent is axial and which is equatorial. The equilibrium between these two conformers is determined by steric hindrance. The substituent with the larger steric bulk will preferentially occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org While both the carboxylic acid and carbamoyl groups are sterically demanding, the precise conformational preference would depend on their effective A-values in this specific context.

Within the functional groups, specific torsion angles define their orientation. The O=C-O-H torsion angle of the carboxylic acid group generally prefers a planar syn conformation (approximately 0°) due to favorable intramolecular interactions. The planarity of the amide group (H-N-C=O) is also a defining feature, with the torsion angle close to 180° due to the partial double bond character of the C-N bond. The rotational orientation of these two planar groups relative to the cyclohexane ring will be a balance between minimizing steric clash with the ring protons and optimizing intermolecular hydrogen bonding in the crystal lattice.

Computational Chemistry Approaches to Molecular Structure and Reactivity

Computational chemistry serves as a powerful tool to investigate the properties of molecules at an atomic level, providing insights that complement experimental data. For this compound, these theoretical methods are invaluable for understanding its three-dimensional structure, conformational flexibility, intermolecular interactions, and potential chemical transformations.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgmdpi.com It is widely employed for its favorable balance between computational cost and accuracy. arxiv.org DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. cnr.itmdpi.com

For this compound, geometry optimization using DFT, commonly with functionals like B3LYP and a basis set such as 6-31G(d,p), can predict key structural parameters. The process iteratively adjusts atomic coordinates to find the minimum energy conformation on the potential energy surface.

The optimized geometry reveals the preferred spatial orientation of the carbamoyl and carboxylic acid groups relative to the cyclohexane ring. The cyclohexane ring is expected to adopt a stable chair conformation. DFT calculations can provide precise values for bond lengths, bond angles, and dihedral angles, offering a detailed molecular portrait.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length C (carbonyl, acid)O (hydroxyl)--1.35 Å
Bond Length C (carbonyl, acid)O (carbonyl)--1.21 Å
Bond Length C (carbonyl, amide)N (amide)--1.34 Å
Bond Angle O (carbonyl)C (carbonyl, acid)O (hydroxyl)-123.5°
Bond Angle N (amide)C (carbonyl, amide)C (ring)-117.0°
Dihedral Angle HO (hydroxyl)C (carbonyl, acid)O (carbonyl)~180° (anti)

Beyond geometry, DFT is used to analyze the electronic structure. Key properties include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive. Electrostatic potential (ESP) maps can also be generated to visualize electron-rich and electron-poor regions, identifying sites susceptible to electrophilic or nucleophilic attack. mongoliajol.info

Conformational Searching and Energy Landscape Analysis of Cyclohexane Derivatives

Molecules with single bonds, like this compound, are not rigid and can exist in various spatial arrangements called conformations. nih.gov Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. nih.gov The cyclohexane ring itself can adopt several conformations, including the stable "chair," the less stable "boat," and intermediate "twist-boat" forms.

Computational conformational searching systematically explores the potential energy surface of the molecule to locate all low-energy minima, which correspond to stable conformers. nih.gov The results of this search can be visualized as a conformational energy landscape, a plot that maps the potential energy against the geometric parameters (like dihedral angles) that define the conformation. researchgate.netdiva-portal.org

For this compound, the primary conformational flexibility arises from the ring puckering of the cyclohexane moiety. The chair conformation is significantly more stable than other forms. Further analysis would consider the rotational freedom of the C-C bond connecting the functional groups to the ring and the C-O and C-N bonds within the carboxylic acid and carbamoyl groups, respectively. The energy landscape reveals the barriers to rotation between different conformers, indicating how easily the molecule can transition between states. nih.gov

Table 2: Calculated Relative Energies of this compound Conformers

ConformerPoint GroupRelative Energy (kcal/mol)
ChairC10.00 (most stable)
Twist-BoatC2~5.5
BoatC2v~6.9

Computational Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

The functional groups of this compound—the carboxylic acid and the carbamoyl (amide) group—are capable of forming strong intermolecular hydrogen bonds. nih.gov The carboxylic acid group has a hydroxyl (-OH) donor and a carbonyl (C=O) acceptor, while the amide group has two N-H donors and a carbonyl (C=O) acceptor.

Computational modeling can simulate how multiple molecules interact. researchgate.net These models predict the geometry and strength of hydrogen bonds, which are crucial for determining the physical properties of the compound in its solid state and in solution. A common interaction for carboxylic acids is the formation of a cyclic dimer, where two molecules are held together by a pair of hydrogen bonds between their carboxylic acid groups.

Quantum chemical methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis can be applied to the calculated electron density to characterize and quantify these non-covalent interactions. nih.gov This provides deeper insight into the nature of the hydrogen bonds, distinguishing them as primarily electrostatic or having some covalent character. mongoliajol.info

Table 3: Potential Hydrogen Bonds in this compound

Donor GroupAcceptor GroupInteraction TypeEstimated Energy (kcal/mol)
Carboxyl -OHCarboxyl C=OIntermolecular (Dimer)5-8
Carboxyl -OHAmide C=OIntermolecular4-7
Amide -NHCarboxyl C=OIntermolecular3-6
Amide -NHAmide C=OIntermolecular3-5
Carboxyl -OHAmide C=OIntramolecular2-4 (if sterically feasible)

Theoretical Prediction of Reaction Pathways and Mechanisms

Computational chemistry, particularly DFT, is a valuable tool for elucidating the mechanisms of chemical reactions. mdpi.comcnr.it By modeling the transition states—the highest energy points along a reaction coordinate—chemists can calculate activation energies, which determine the rate of a reaction.

For this compound, several reaction pathways can be investigated theoretically. These include:

Intramolecular Cyclization: The molecule could potentially undergo dehydration to form a cyclic imide, particularly upon heating. Computational modeling can map the energy profile for this reaction, identifying the transition state for the ring-closing step. researchgate.net

Decarboxylation: Loss of carbon dioxide from the carboxylic acid group is another possible thermal reaction. Theoretical calculations can predict the activation barrier for this process.

Hydrolysis: The mechanism of acid- or base-catalyzed hydrolysis of the amide group to yield cyclohexane-1,1-dicarboxylic acid can be explored. libretexts.org

By computing the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides quantitative insight into the reaction's thermodynamics (whether it is favorable) and kinetics (how fast it occurs), guiding experimental efforts. mdpi.com

Derivatives and Analogs: Synthesis, Reactivity, and Structural Diversity in Academic Research

Synthesis of Substituted 1-Carbamoylcyclohexane-1-carboxylic Acid Derivatives

The synthesis of this compound and its substituted derivatives often begins with a corresponding cyclic ketone. Two classical multicomponent reactions, the Bucherer–Bergs reaction and the Strecker synthesis, are primary methods for creating the core α-amino acid precursor structure from which these derivatives are derived. masterorganicchemistry.comwikipedia.org

The Bucherer–Bergs reaction is a one-pot synthesis that converts a ketone (or aldehyde) into a hydantoin (B18101) using potassium cyanide and ammonium (B1175870) carbonate. nih.govalfa-chemistry.com This hydantoin can then be hydrolyzed to yield the target N-carbamoyl amino acid. alfa-chemistry.com The reaction is particularly effective for cyclic ketones and is known for its simplicity and the crystalline nature of its hydantoin products, which simplifies purification. nih.gov

The Strecker synthesis provides an alternative route, starting with the formation of an α-aminonitrile from a ketone, ammonia (B1221849), and cyanide. masterorganicchemistry.commasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid. organic-chemistry.org This method is versatile and can be adapted to produce α,α-disubstituted amino acids when a ketone is used as the starting material. wikipedia.org

A general approach for synthesizing substituted derivatives involves starting with a substituted cyclohexanone (B45756). For example, using 2-methylcyclohexanone (B44802) or 4-tert-butylcyclohexanone (B146137) allows for the introduction of alkyl groups at specific positions on the cyclohexane (B81311) ring. cdnsciencepub.comresearchgate.net The choice of synthetic route can have significant stereochemical implications.

Starting KetoneSynthetic RouteIntermediateFinal Product (after hydrolysis)
CyclohexanoneBucherer-BergsCyclohexane-spiro-5'-hydantoinThis compound
2-MethylcyclohexanoneBucherer-Bergs2'-Methylcyclohexane-spiro-5'-hydantoin1-Carbamoyl-2-methylcyclohexane-1-carboxylic acid
4-tert-ButylcyclohexanoneStrecker Synthesis1-Amino-4-tert-butylcyclohexane-1-carbonitrile1-Amino-4-tert-butylcyclohexane-1-carboxylic acid
Substituted CyclohexanonesModified Bucherer-Bergs (with CS₂)Spiro-dithiohydantoin1-Thiocarbamoylcyclohexane-1-carboxylic acid derivative

Investigation of Reactivity Differences Influenced by Substituent Effects and Stereochemistry

The reactivity of this compound derivatives is significantly influenced by the nature and position of substituents on the cyclohexane ring, as well as the stereochemistry of the molecule. cdnsciencepub.commsu.edu These factors can affect the electrophilicity of the carbonyl carbon, the stability of reaction intermediates, and the accessibility of the reactive sites to nucleophiles. khanacademy.orgsketchy.com

Substituent Effects: Electron-donating groups on the cyclohexane ring can decrease the reactivity of the carboxylic acid and amide functionalities toward nucleophilic acyl substitution by reducing the partial positive charge on the carbonyl carbon. khanacademy.org Conversely, electron-withdrawing groups enhance electrophilicity and increase reactivity. msu.edu The position of the substituent is also critical; groups close to the reactive center can exert steric hindrance, slowing down reactions by impeding the approach of a nucleophile. sketchy.com

Stereochemistry: The stereochemical outcome of synthetic reactions like the Bucherer-Bergs and Strecker syntheses is a key area of investigation. Research has shown that the conventional Bucherer-Bergs reaction on substituted cyclohexanones, such as 2-methylcyclohexanone, typically yields the thermodynamically more stable product. nih.gov This often results in a specific stereoisomer where bulky groups adopt equatorial positions to minimize steric strain. cdnsciencepub.comresearchgate.net

For instance, the Bucherer-Bergs reaction of 4-tert-butylcyclohexanone predominantly yields the isomer where the resulting carboxyl group is equatorial. researchgate.net In contrast, the Strecker synthesis can lead to the axial carboxyl group. cdnsciencepub.com This stereochemical control is crucial as the orientation of the functional groups (axial vs. equatorial) dictates their reactivity. An axially oriented carboxylic acid group may experience different steric interactions and solvation effects compared to its equatorial counterpart, leading to different rates of esterification or amidation.

DerivativeReactionKey Stereochemical FeatureImpact on Reactivity
Product from 2-methylcyclohexanoneBucherer-Bergs ReactionThe 4'-carbonyl group of the intermediate hydantoin is equatorial. cdnsciencepub.comLeads to the thermodynamically favored amino acid isomer upon hydrolysis.
Product from 4-tert-butylcyclohexanoneBucherer-Bergs ReactionThe 1'-nitrogen atom and the tert-butyl group are cis in the major hydantoin isomer. researchgate.netSteric hindrance from the bulky tert-butyl group can influence the approach of reagents.
Product from 2-substituted cyclohexanonesModified Bucherer-Bergs (using COS or CS₂)The 4'-thiocarbonyl group of the intermediate thiohydantoin is axial. cdnsciencepub.comThe altered stereochemistry of the intermediate can lead to a different final product stereoisomer compared to the conventional reaction.

Development of Libraries of Analogs for Structure-Reactivity Relationship Studies

To systematically investigate how structural modifications impact chemical properties, researchers often synthesize libraries of analogous compounds. enamine.net The development of libraries of this compound derivatives allows for comprehensive structure-reactivity relationship (SRR) studies. These studies aim to correlate specific structural features, such as substituent type, position, and stereochemistry, with chemical reactivity. researchgate.net

The synthesis of such libraries can be facilitated by using parallel or combinatorial synthesis techniques, where variations in the starting ketone or subsequent reaction partners are introduced systematically. For example, a range of substituted cyclohexanones can be subjected to the Bucherer-Bergs reaction to generate a library of corresponding hydantoins, which can then be hydrolyzed to the desired amido-acids.

These libraries are invaluable for:

Mapping Reactivity: Systematically altering substituents (e.g., from electron-donating to electron-withdrawing) and observing the corresponding changes in reaction rates (e.g., hydrolysis of the amide or esterification of the acid) provides quantitative data on electronic effects.

Probing Steric Effects: By varying the size and position of alkyl groups on the cyclohexane ring, the impact of steric hindrance on reaction outcomes can be precisely evaluated.

Understanding Stereoelectronic Effects: Libraries containing different stereoisomers of the same derivative allow for the study of how the spatial orientation of bonds and lone pairs influences reactivity.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks in Asymmetric Synthesis for Stereospecific Product Formation

Chiral carboxylic acids are a critical class of building blocks in asymmetric synthesis, a field focused on the selective production of one stereoisomer of a final product. rsc.org The goal of such synthesis is to create stereospecific products, where starting materials of a specific stereoisomeric form react to produce a product of a single, predictable stereoisomeric form. masterorganicchemistry.com This control is paramount in fields like pharmacology, where different enantiomers of a drug can have vastly different biological activities.

The synthesis of chiral building blocks can be achieved through various methods, including asymmetric synthesis, biosynthesis, and the resolution of optical isomers. These building blocks, such as chiral amines, alcohols, and carboxylic acids, are then used to construct more complex molecules with precise three-dimensional arrangements. nih.gov A reaction is considered stereospecific when stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com For instance, the SN2 reaction is a classic example where different enantiomers as starting materials will result in products that are enantiomers of each other. masterorganicchemistry.com

While the use of chiral carboxylic acids is well-established in asymmetric synthesis, specific literature detailing the application of 1-Carbamoylcyclohexane-1-carboxylic acid as a chiral building block for stereospecific product formation is not extensively documented in current research. The potential for its use exists if the molecule can be resolved into its separate enantiomers, which could then theoretically be used to impart chirality in a synthetic sequence.

Utilization as Chemical Intermediates in the Synthesis of More Complex Organic Molecules and Polymers

Chemical intermediates are compounds that are the product of one reaction and the reactant for the next in a multi-step synthesis. Cyclohexanecarboxylic acid and its derivatives are important commercial chemicals that serve as intermediates in the synthesis of a variety of other compounds and polymers. google.comscience.gov For example, 1,4-cyclohexanedicarboxylic acid is a key monomer used in the formation of various polymers, including polyesters when combined with diols like 1,4-butanediol (B3395766) or ethylene (B1197577) glycol. google.comontosight.aiunibo.it The properties of the resulting polymers, such as flexibility and thermal stability, can be tailored by the choice of the di-carboxylic acid and the diol. ontosight.ai

This compound possesses two key functional groups: a carboxylic acid and a carbamoyl (B1232498) (amide) group. Carboxylic acid derivatives, including amides and esters, are foundational in organic chemistry. youtube.comkhanacademy.org Amides can be hydrolyzed to form carboxylic acids, while carboxylic acids can be converted into more reactive derivatives like acid chlorides, which can then be used to form esters or other amides. youtube.com This bifunctionality suggests that this compound could serve as a versatile intermediate. The carboxylic acid group could be used for esterification to form a polymer backbone, while the amide group could be involved in different reactions or provide specific properties like hydrogen bonding capabilities to the final product. numberanalytics.com However, specific examples of its large-scale use as a defined intermediate in the synthesis of more complex organic molecules or polymers are not prominently detailed in the available scientific literature.

General Applications of Carboxylic Acids in Materials Science and Nanotechnology

Carboxylic acids are fundamental in modern surface chemistry and nanotechnology. researchgate.net Their versatility allows them to act as ligands, surface modifiers, and linkers, primarily through the coordination of the carboxyl group with the surface of various materials. researchgate.netrsc.org

In the synthesis of nanoparticles (NPs), particularly metal and metal oxide NPs, preventing aggregation is crucial to maintaining their unique nanoscale properties. rsc.orgaip.org Carboxylic acids are widely employed as stabilizing agents for this purpose. researchgate.net The carboxylate group (–COO⁻) can bind strongly to the surface of metal oxide particles through coordination bonds with surface metal cations. rsc.orgu-tokyo.ac.jp This interaction creates a protective layer that prevents the nanoparticles from clumping together due to forces like van der Waals and magnetic dipole interactions. rsc.orgaip.org

The coordination between the carboxylate head and the metal atoms can occur in several modes, including monodentate (one oxygen binds to one metal atom) and bidentate (both oxygen atoms bind to one or two metal atoms). rsc.orgacs.org This surface modification not only provides colloidal stability but can also influence the size and shape of the nanomaterials, leading to enhanced chemical reactivity. researchgate.net For example, studies on iron oxide (Fe₃O₄) nanoparticles have shown that carboxylic acids like citric acid and succinic acid can be used as capping agents to prevent aggregation and render the nanoparticles more dispersible in water. aip.org The presence of the carboxylate groups on the surface creates a negative charge, which further enhances colloidal stability through electrostatic repulsion. aip.org

The process of functionalization with carboxylic acids has been studied for various nanoparticles, including those made of cobalt and gold. nih.govrsc.org The acid molecules adsorb onto the nanoparticle surface, often dissociating in the process. rsc.org This functionalization is key to improving biocompatibility and creating stable colloidal suspensions for applications in fields like biomedicine. aip.orgrsc.org

Table 1: Examples of Carboxylic Acids as Capping Agents in Nanotechnology

Carboxylic Acid Nanoparticle Key Findings Reference(s)
Adipic Acid Silver (AgNPs) Produces uniform and mono-disperse nanoparticles suitable for biological applications and colorimetric sensing of ions. mdpi.com
Citric Acid Iron Oxide (Fe₃O₄) Acts as a capping agent to prevent aggregation; provides a negative surface charge, enhancing colloidal stability. aip.org
Oleic Acid Cobalt (Co) Forms a dense protective monolayer, producing nanocomposites in a highly uniform size range. rsc.org
Valeric Acid Iron Oxide (Fe₃O₄) Systematically studied to understand the effects of ligand concentration on coordination with the nanoparticle surface. acs.org

Future Research Directions and Unexplored Avenues for 1 Carbamoylcyclohexane 1 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry is intrinsically linked to the development of efficient, cost-effective, and environmentally benign methods for the construction of complex molecules. For 1-Carbamoylcyclohexane-1-carboxylic acid, future research should prioritize the development of novel and sustainable synthetic routes that move beyond traditional, multi-step procedures which may involve harsh reagents and generate significant waste.

One promising avenue lies in the exploration of one-pot multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of atom economy, efficiency, and sustainability. A hypothetical MCR for the synthesis of this compound could involve the reaction of cyclohexanone (B45756), a cyanide source (such as potassium cyanide), and ammonium (B1175870) carbonate in a variation of the Bucherer-Bergs or Strecker synthesis, followed by controlled partial hydrolysis of a dinitrile or amino-nitrile intermediate. Research in this area would focus on optimizing reaction conditions to favor the formation of the desired mono-amide mono-acid over the corresponding diamide (B1670390), dicarboxylic acid, or amino acid.

Another key area for development is the use of catalytic C-H activation/carboxylation and amidation strategies . Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds, offering a more direct and efficient approach to molecule synthesis. A potential route could involve the direct, regioselective carboxylation and amidation of a cyclohexane (B81311) precursor. While challenging, the development of a catalyst system capable of such a transformation would be a significant breakthrough.

Furthermore, biocatalytic and chemoenzymatic approaches present a green and highly selective alternative. Enzymes, such as nitrilases or amidases, could be employed for the selective hydrolysis of a dinitrile or diamide precursor, respectively. The inherent selectivity of enzymes could provide a level of control that is difficult to achieve with traditional chemical methods. Future work in this area would involve screening for suitable enzymes or engineering existing enzymes to achieve the desired transformation with high efficiency and selectivity.

Synthetic Strategy Potential Advantages Key Research Challenges
One-Pot Multicomponent ReactionsHigh atom economy, reduced waste, operational simplicity.Controlling selectivity to achieve the mono-amide mono-acid.
Catalytic C-H FunctionalizationDirect and efficient route from simple precursors.Catalyst development for regioselective dicarbofunctionalization.
Biocatalytic/Chemoenzymatic MethodsHigh selectivity, mild reaction conditions, environmentally benign.Enzyme discovery, engineering, and optimization of reaction conditions.

Advanced Spectroscopic and Computational Characterization Methodologies

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its reactivity and potential applications. Future research should employ a combination of advanced spectroscopic techniques and computational modeling to provide a detailed picture of its conformational landscape.

Due to the presence of two bulky substituents on the same carbon atom, the cyclohexane ring in this compound is expected to exhibit a preference for a specific chair conformation. However, the possibility of ring-flipping and the orientation of the carbamoyl (B1232498) and carboxyl groups (axial vs. equatorial) warrant detailed investigation. Advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques , such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can provide valuable information about the connectivity and spatial proximity of atoms, helping to elucidate the preferred conformation in solution. acs.org

Vibrational spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used to probe the hydrogen bonding interactions within the molecule and in the solid state. The presence of both a hydrogen-bond donor (amide N-H) and acceptor (carbonyls of the amide and carboxylic acid) suggests the potential for intricate intra- and intermolecular hydrogen bonding networks, which can significantly influence the compound's physical properties and crystal packing.

To complement experimental data, computational chemistry offers a powerful tool for exploring the conformational space of this compound. sapub.orgsapub.org Density Functional Theory (DFT) calculations can be used to determine the relative energies of different conformers, predict spectroscopic properties, and analyze the electronic structure. sapub.orgsapub.org Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments.

Technique Information Gained Future Research Focus
Advanced NMR (2D, NOE)Conformational preferences, spatial relationships of atoms.Detailed solution-state conformational analysis.
Vibrational Spectroscopy (FTIR, Raman)Hydrogen bonding patterns, functional group analysis.Investigation of intra- and intermolecular interactions.
Computational Chemistry (DFT, MD)Relative conformer energies, predicted spectra, dynamic behavior.Comprehensive mapping of the conformational landscape.

Exploration of Novel Reactivity Profiles and Catalytic Transformations

The unique juxtaposition of a carboxylic acid and an amide group on a single carbon atom in this compound opens up intriguing possibilities for novel reactivity and catalytic applications.

One area of significant interest is the decarboxylative functionalization of the carboxylic acid group. organic-chemistry.org Catalytic decarboxylation, which involves the removal of the carboxyl group as carbon dioxide, can be a powerful tool for the formation of new carbon-carbon or carbon-heteroatom bonds. pnnl.govresearchgate.net Research could focus on developing catalytic systems (e.g., using transition metals like palladium or photoredox catalysts) to promote the decarboxylation of this compound and subsequent coupling with various electrophiles or nucleophiles. This would provide a novel entry to a range of 1-substituted cyclohexylamides.

The amide group also offers a handle for further transformations. While amides are generally less reactive than other carboxylic acid derivatives, they can undergo a variety of reactions under specific conditions. msu.edujackwestin.com For instance, the Hofmann, Curtius, or Lossen rearrangement of the amide could be explored as a route to 1-amino-1-cyclohexanecarboxylic acid, a valuable cyclic alpha-amino acid.

Furthermore, the molecule as a whole could serve as a novel ligand in coordination chemistry and catalysis . The presence of both a carboxylic acid and an amide group provides two potential coordination sites for metal ions. The synthesis of metal complexes of this compound and the investigation of their catalytic activity in various organic transformations would be a fascinating area of research. The rigid cyclohexane backbone could enforce a specific geometry on the coordinated metal center, potentially leading to unique catalytic selectivity.

Finally, the potential for intramolecular cyclization reactions should be investigated. Under dehydrating conditions, the carboxylic acid and amide groups could potentially react to form a cyclic imide. The study of the conditions required for such a transformation and the properties of the resulting bicyclic compound would be a valuable contribution to the chemistry of this molecule.

Reaction Type Potential Outcome Research Direction
Decarboxylative FunctionalizationFormation of 1-substituted cyclohexylamides.Development of novel catalytic decarboxylation methods.
Amide RearrangementsSynthesis of 1-amino-1-cyclohexanecarboxylic acid.Exploration of Hofmann, Curtius, or Lossen rearrangements.
Coordination ChemistryNovel metal complexes with potential catalytic activity.Synthesis and catalytic evaluation of metal complexes.
Intramolecular CyclizationFormation of a bicyclic imide.Investigation of cyclization conditions and product properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.